4-甲氧基嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Methoxypyrimidine-2-carboxamide derivatives involves several innovative approaches. One method reported the preparation of 2-Amino-4-methoxypyrimidine through a methoxylation reaction of 2-amino-4-chloropyrimidine, which is derived from chlorination reaction of isocytosine as a starting material, highlighting the pathway's efficiency for industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009). Another study focuses on the synthesis of 2,4-disubstituted-5-fluoropyrimidines, indicating the versatility of pyrimidine derivatives as kinase inhibitors, which involves regioselective substitution and amide formation at different positions on the pyrimidine ring (H. Wada et al., 2012).

Molecular Structure Analysis

The molecular structure and conformation of 4-Methoxypyrimidine-2-carboxamide derivatives have been elucidated using various analytical techniques. A study on the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides insights into the complex molecular architecture and interactions within similar compounds (A. Richter et al., 2023).

Chemical Reactions and Properties

4-Methoxypyrimidine-2-carboxamide undergoes various chemical reactions, highlighting its reactivity and functionality. The synthesis and characterization of chalcogen (S and Se) derivatives of 4-methoxy-N,N-diisopropylpyridine-2-carboxamide showcase the compound's versatility in forming derivatives with different chemical groups, which are significant for developing novel chemical entities with potential applications in various fields (J. Dhau et al., 2011).

Physical Properties Analysis

Studies on the synthesis, structure, and physical properties of pyrimidine derivatives provide essential information on their stability, solubility, and other critical parameters. For example, the investigation of novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine discusses the materials' excellent thermal stability and mechanical properties, which are crucial for their potential applications in high-performance materials (A. Xia et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-Methoxypyrimidine-2-carboxamide derivatives, such as reactivity, potential for substitution reactions, and interactions with various reagents, are pivotal for their application in synthetic chemistry and drug design. The thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines into N-methyl-2(or 4)-oxopyrimidines exemplifies the compound's reactivity and the influence of substituent effects on its chemical behavior (D. J. Brown & T. C. Lee, 1970).

科学研究应用

合成和激酶抑制

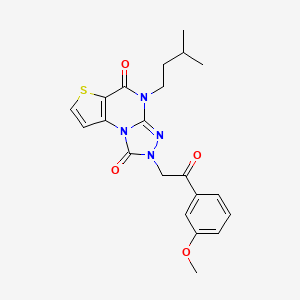

4-甲氧基嘧啶-2-甲酰胺是各种生物活性分子合成中的关键中间体。例如,它已被用于合成新型2,4-二取代-5-氟嘧啶,这些化合物是潜在的激酶抑制剂。这些新型化合物是一个旨在发现用于癌症治疗的激酶抑制剂的项目的一部分。合成路线涉及在嘧啶环上的区域选择性取代,展示了4-甲氧基嘧啶-2-甲酰胺在抗癌剂开发中的实用性(Wada et al., 2012)。

抗病毒活性

另一个应用是开发针对HIV整合酶的选择性抑制剂,这是HIV复制周期中的关键酶。包括与4-甲氧基嘧啶-2-甲酰胺相关的嘧啶甲酰胺衍生物已显示出对HIV整合酶的强效和选择性抑制活性,有助于寻找针对HIV的新治疗剂(Summa et al., 2006)。

抗炎和镇痛特性

此外,4-甲氧基嘧啶-2-甲酰胺的衍生物已被合成具有抗炎和镇痛特性。从这种结构衍生的新化合物已显示出显著的COX-2抑制活性、镇痛和抗炎效果,突显了其在开发新的治疗炎症和疼痛管理方法中的潜力(Abu‐Hashem等,2020)。

抗癌活性

4-甲氧基嘧啶-2-甲酰胺的结构还在合成具有潜在抗癌活性的化合物中发挥作用。涉及优化嘧啶甲酰胺的研究已导致发现对各种癌细胞系具有显著活性的分子,表明这种核心结构在药物化学研究中的重要性,旨在寻找新的抗癌药物(Schroeder et al., 2009)。

安全和危害

属性

IUPAC Name |

4-methoxypyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-4-2-3-8-6(9-4)5(7)10/h2-3H,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHWZLPJTBVIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxypyrimidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)